molecular formula C9H17BrO2 B14377853 5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane CAS No. 89995-36-8

5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane

Cat. No.: B14377853
CAS No.: 89995-36-8
M. Wt: 237.13 g/mol
InChI Key: YJCVNEYYFIDXJA-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by a bromomethyl group attached to a dioxolane ring, which is further substituted with ethyl and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane typically involves the bromination of a suitable precursor. One common method is the free radical bromination of 2-ethyl-2,4,4-trimethyl-1,3-dioxolane using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane primarily involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane
  • 5-(Iodomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane
  • 5-(Hydroxymethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane

Uniqueness

Compared to its analogs, 5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane is unique due to the bromine atom’s size and reactivity. Bromine is larger and more polarizable than chlorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the bromine atom’s ability to stabilize adjacent positive charges through inductive effects enhances the compound’s reactivity .

Properties

CAS No.

89995-36-8

Molecular Formula

C9H17BrO2

Molecular Weight

237.13 g/mol

IUPAC Name

5-(bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane

InChI

InChI=1S/C9H17BrO2/c1-5-9(4)11-7(6-10)8(2,3)12-9/h7H,5-6H2,1-4H3

InChI Key

YJCVNEYYFIDXJA-UHFFFAOYSA-N

Canonical SMILES

CCC1(OC(C(O1)(C)C)CBr)C

Origin of Product

United States

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